molecular formula C16H23FN2O3S B2873397 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane CAS No. 2309571-51-3

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane

Cat. No.: B2873397
CAS No.: 2309571-51-3
M. Wt: 342.43
InChI Key: LXLCFOCVEXLEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.

    Sulfonyl-Containing Compounds: Molecules with sulfonyl groups attached to various frameworks.

    Tetrahydrofuran Derivatives: Compounds featuring the tetrahydrofuran moiety.

Uniqueness

1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other compounds. This uniqueness can be leveraged in designing new molecules with tailored functionalities.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-13-11-14(17)3-4-16(13)23(20,21)19-7-2-6-18(8-9-19)15-5-10-22-12-15/h3-4,11,15H,2,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLCFOCVEXLEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.